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Compound of Interest

Compound Name: Montelukast dicyclohexylamine

Cat. No.: B8056610

This guide provides a detailed comparative analysis of Montelukast and its dicyclohexylamine
salt, offering valuable insights for researchers, scientists, and professionals in drug
development. The focus is on the physicochemical properties, pharmacokinetics, and
pharmacodynamics, supported by experimental data and detailed methodologies.

Executive Summary

Montelukast is a selective and potent cysteinyl leukotriene CysLT1 receptor antagonist widely
used in the treatment of asthma and allergic rhinitis. While the commercially available form is
the sodium salt due to its enhanced water solubility, the dicyclohexylamine salt of Montelukast
plays a crucial role as an intermediate in the purification process of the active pharmaceutical
ingredient (API). This guide will delve into the distinct characteristics of Montelukast, primarily
in its clinically used form, and its dicyclohexylamine salt, highlighting the properties that make
each suitable for their respective applications.

Physicochemical Properties

The physicochemical properties of a drug substance are fundamental to its formulation,
stability, and bioavailability. The following table summarizes the key properties of Montelukast
and its dicyclohexylamine salt.
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Montelukast

Property Montelukast . .
Dicyclohexylamine Salt
Molecular Formula C35H36CINOsS Ca7H59CIN203S[1][2]
Molecular Weight 586.18 g/mol 767.50 g/mol [1][2]
White to off-white powder ] ]
Appearance ) Pale beige solid[4]
(sodium salt)[3]
Melting Point Not specified for free acid 65-67°C[2]

Aqueous Solubility

Acidic and lipophilic with low
water solubility (0.2—0.5 pg/mL
at 25 °C). The sodium salt is
freely soluble in water.[3][5][6]

Slightly soluble in Chloroform,
DMSO, and Methanol.[2][7]
Aqueous solubility data is not
readily available, but its use in
purification suggests lower
aqueous solubility than the

sodium salt.

Organic Solvent Solubility

The sodium salt is freely
soluble in ethanol and

methanol.[3]

Soluble in chloroform,
dichloromethane, ethyl

acetate, DMSO, and acetone.

[8]

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of Montelukast is well-documented, primarily based on studies with its

sodium salt.

Pharmacokinetics of Montelukast Sodium
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Parameter Value

Rapidly absorbed following oral administration.

Absorption

[3]

Mean oral bioavailability is 64% for the 10 mg
Bioavailability film-coated tablet and 73% for the 5 mg

chewable tablet in the fasted state.[3]
Time to Peak Plasma Concentration (Tmax) 3 to 4 hours for the 10 mg film-coated tablet.[3]
Protein Binding More than 99% bound to plasma proteins.[3]
Metabolism Extensively metabolized in the liver.[3]
Elimination Half-life 2.7 to 5.5 hours in healthy young adults.
Excretion Primarily via the bile.[3]

Pharmacokinetic data for Montelukast dicyclohexylamine salt is not available as it is not
intended for direct therapeutic use.

Pharmacodynamics of Montelukast

Montelukast is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor.
By blocking the action of leukotriene D4, it leads to:

o Decreased bronchoconstriction.
e Reduced inflammation in the airways.

 Alleviation of symptoms associated with asthma and allergic rhinitis.

Signaling Pathway of Montelukast

The therapeutic effect of Montelukast is achieved through the inhibition of the cysteinyl
leukotriene signaling pathway.
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Mechanism of action of Montelukast.

Experimental Protocols
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a

compound.[9][10]

Start Add excess solid Equilibrate on shaker Separate solid and liquid Analyze supernatant Determine Solubility
to aqueous buffer (e.g., 24-48h at 37° C) (cenmfugatlon/ﬂItranon) (e.g., HPLC-UV)

Click to download full resolution via product page
Workflow for solubility determination.

Methodology:
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e Add an excess amount of the test compound (Montelukast or its dicyclohexylamine salt) to a
known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed
flask.

o Agitate the flask at a constant temperature (e.g., 37 °C) for a sufficient period to reach
equilibrium (typically 24-48 hours).[11]

 After equilibration, separate the undissolved solid from the solution by centrifugation or
filtration.

» Analyze the concentration of the dissolved compound in the clear supernatant using a
validated analytical method, such as High-Performance Liquid Chromatography with UV
detection (HPLC-UV).[11]

Dissolution Rate Analysis (USP Apparatus 2 - Paddle
Method)

The dissolution rate of solid dosage forms is a critical parameter for predicting in vivo
performance. The USP Apparatus 2 is commonly used for tablets.[5]
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Set up USP Apparatus 2
(900mL medium, 37°C, 50 rpm)

:

Add tablet to dissolution vessel

:

Withdraw samples at
pre-determined time points

.

Analyze samples for
drug concentration (HPLC-UV)

Construct Dissolution Profile

Click to download full resolution via product page

Workflow for dissolution rate analysis.

Methodology for Montelukast Sodium Tablets:

Apparatus: USP Apparatus 2 (Paddle).[5]

Medium: 900 mL of 0.5% (w/v) sodium dodecyl sulfate in water.[12]

Agitation Speed: 50 rpm.[12]

Temperature: 37 £ 0.5 °C.[5]
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o Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10,
15, 20, 30 minutes).

e Analysis: Determine the concentration of Montelukast in the samples using a validated
HPLC-UV method.

Stability-Indicating HPLC Method

A stability-indicating method is crucial for quantifying the drug substance in the presence of its
degradation products.

Chromatographic Conditions for Montelukast:
e Column: C18 reverse-phase column (e.g., 100mm x 4.6mm, 2.7um).[13]

* Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.15% trifluoroacetic
acid in water) and an organic solvent (e.g., acetonitrile).[14]

e Flow Rate: Typically 1.0 - 1.5 mL/min.[13][15]
o Detection: UV detection at a wavelength of approximately 225 nm or 255 nm.[12][13]
o Column Temperature: Maintained at a constant temperature, for instance, 50°C.[13]

Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug
substance is subjected to stress conditions such as:

Acid hydrolysis (e.g., 0.1N HCI).

Base hydrolysis (e.g., 0.1N NaOH).

Oxidative degradation (e.g., 3% Hz202).

Thermal degradation (e.g., heating at 65°C).[16]

Photodegradation (exposure to UV light).[16]

Conclusion
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Montelukast, in its sodium salt form, is a well-characterized API with established
physicochemical and pharmacokinetic profiles that favor its therapeutic use. In contrast,
Montelukast dicyclohexylamine salt serves as a critical intermediate in the manufacturing
process, where its presumed lower aqueous solubility facilitates efficient purification through
crystallization. This comparative analysis underscores the importance of salt form selection in
drug development, where different salts of the same API can be strategically employed to
optimize for either therapeutic delivery or manufacturing efficiency. For researchers,
understanding these distinctions is key to the successful development and lifecycle
management of pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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